molecular formula C25H21F2N3O2S B2861686 6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 887223-53-2

6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2861686
CAS RN: 887223-53-2
M. Wt: 465.52
InChI Key: XHOCWXJFEYOBMQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolone antibiotics and is known for its broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria.

Scientific Research Applications

Photochemical Properties

One study delves into the photochemistry of a closely related compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin), in aqueous solutions. The study reveals that upon irradiation, the compound undergoes low-efficiency substitution of the 6-fluoro by an OH group. The presence of sodium sulfite or phosphate alters the reaction, leading to reductive defluorination or degradation of the piperazine moiety, respectively. This research highlights the compound's photostability and potential photochemical reactions under different conditions (Mella, Fasani, & Albini, 2001).

Synthetic Methods and Derivatives

Several studies focus on synthesizing derivatives of fluoroquinolones, including compounds with structural similarities to 6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, highlighting key steps such as regiospecific displacement and amination leading to novel quinolone nuclei. These syntheses aim at enhancing the compound's antibacterial potency and exploring its structure-activity relationships (Chu, 1990), (Chu & Claiborne, 1991).

Application in Drug Development

Research into the application of fluoroquinolones in drug development has yielded findings on their antibacterial potency and the influence of substituents on their activity. For instance, a study on arylfluoroquinolones with fluorine atoms at specific positions and substituted amino groups revealed variations in in vitro antibacterial potency depending on the substituents' nature, showcasing the compound's potential as a lead for developing new antibacterial agents (Chu et al., 1987).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCWXJFEYOBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

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